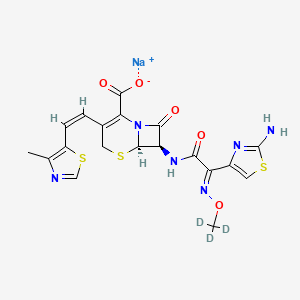

Cefditoren Acid-d3 Sodium Salt

Description

Overview of Cefditoren (B193786) and its Chemical Class as a Basis for Deuteration Studies

Cefditoren is a third-generation cephalosporin (B10832234) antibiotic. nih.govmims.com Cephalosporins are part of the broader β-lactam class of antibacterial compounds. guidetopharmacology.org Cefditoren exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall. nih.govdrugbank.compediatriconcall.com It is often administered orally as its pivaloyloxymethyl ester prodrug, Cefditoren Pivoxil, which is then hydrolyzed by esterases to the active cefditoren. nih.govmims.compatsnap.com

The chemical structure of Cefditoren includes several key functional groups that contribute to its antibacterial activity and stability against β-lactamases. wikipedia.org These include an aminothiazole group, a methylthiazole group, and a methoxyimino group. wikipedia.org

| Property | Value |

| Chemical Formula | C₁₉H₁₈N₆O₅S₃ |

| Molar Mass | 506.57 g·mol⁻¹ |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| CAS Number | 104145-95-1 |

| Source: nih.govwikipedia.org |

The "Acid-d3" in Cefditoren Acid-d3 Sodium Salt refers to the specific location of deuterium (B1214612) labeling. The synthesis of this isotopically labeled compound involves the incorporation of three deuterium atoms at the methoxyimino group. vulcanchem.com This is achieved by using deuterated methanol (B129727) (CD₃OH) during the synthesis process. vulcanchem.com

The methoxyimino group is a critical part of the Cefditoren structure, contributing to its stability against certain bacterial enzymes. The selective placement of deuterium at this position provides a stable, non-exchangeable label for research purposes.

The primary rationale for the deuteration of Cefditoren to create Cefditoren Acid-d3 Sodium Salt is its use as an internal standard in bioanalytical assays. vulcanchem.com In pharmacokinetic studies, accurately measuring the concentration of a drug in biological fluids like plasma is essential. metsol.combohrium.com LC-MS/MS is a common and highly sensitive method for this purpose.

By adding a known amount of Cefditoren Acid-d3 Sodium Salt to a sample, it serves as a reference compound. Because it is chemically identical to the unlabeled Cefditoren, it behaves similarly during sample preparation and analysis, but its slightly higher mass allows it to be distinguished by the mass spectrometer. vulcanchem.com This co-elution allows for the correction of any variations in sample processing or instrument response, leading to highly accurate and precise quantification of the native drug. vulcanchem.com

Studies using deuterated cefditoren as an internal standard have demonstrated linear detection ranges and high precision, making it a valuable tool for pharmacokinetic profiling. vulcanchem.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H17N6NaO5S3 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1/b4-3-,24-12+;/t13-,17-;/m1./s1/i2D3; |

InChI Key |

VFUMWBZIKOREOO-WGQFWKFWSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Physicochemical Characterization of Cefditoren Acid D3 Sodium Salt for Research Purposes

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Cefditoren (B193786) Acid molecule is a strategic process designed to create a stable, isotopically labeled version for use in mass spectrometry-based quantification. researchgate.netnih.gov

Strategic Placement of Deuterium Atoms (d3) in Cefditoren Acid

The deuterium atoms in Cefditoren Acid-d3 are strategically incorporated into the methoxyimino group. vulcanchem.compipitech.com This specific placement on the methoxy (B1213986) group results in a mass shift of +3 Da compared to the unlabeled Cefditoren, which is ideal for mass spectrometric analysis, as it prevents signal overlap between the analyte and the internal standard. vulcanchem.com The IUPAC name for Cefditoren-d3 is (6R, 7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-((methoxy-d3)imino)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. veeprho.comsimsonpharmauat.com

Studies on other cephalosporins have explored deuterium incorporation at various positions, such as the C2 and C3ʹ positions of the cephalosporin (B10832234) core, to create multiply deuterated analogs. uwaterloo.ca These efforts highlight the versatility of deuterium labeling in modifying cephalosporin structures for research purposes. uwaterloo.canih.gov

Precursor Compounds and Reaction Pathways for Cefditoren Deuteration

The synthesis of Cefditoren Acid-d3 Sodium Salt involves the use of deuterated reagents during the chemical synthesis process. A common method for introducing the three deuterium atoms is through the use of deuterated methanol (B129727) (CD3OH) during the formation of the methoxyimino group. vulcanchem.com The general synthetic route for Cefditoren involves several steps, including the reaction of a Cefditoren mother nucleus, 7-amino-3-(4-methylthiazol-5-yl)vinyl-3-cephem-4-carboxylic acid (7-ATCA), with an activated ester of the side chain. google.comgoogle.com To produce the deuterated analog, the side chain precursor is synthesized using deuterated methanol.

The synthesis can be followed by conversion to the sodium salt. This is typically achieved by treating the Cefditoren acid with a sodium source, such as sodium-2-ethyl hexanoate (B1226103) or sodium bicarbonate, in a suitable solvent system like a mixture of acetone (B3395972) and water. google.comgoogle.com

Isotopic Purity and Enrichment Determination

Ensuring high isotopic purity is critical for the function of Cefditoren Acid-d3 Sodium Salt as an internal standard, as the presence of unlabeled impurities can compromise the accuracy of quantitative analyses. vulcanchem.com

Mass Spectrometric Techniques for Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity and confirming the molecular weight of Cefditoren Acid-d3 Sodium Salt. vulcanchem.com This method allows for the precise measurement of the mass-to-charge ratio (m/z) of the deuterated compound and any residual unlabeled Cefditoren. The distinct 3 Da mass difference between the deuterated and non-deuterated forms allows for clear differentiation and quantification of their respective ion peaks in the mass spectrum. vulcanchem.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for this analysis, providing both separation and sensitive detection. researchgate.netnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for assessing isotopic purity. By comparing the integrals of specific proton signals in the ¹H NMR spectrum, the degree of deuterium incorporation can be accurately determined. For Cefditoren Acid-d3, the absence or significant reduction of the signal corresponding to the methoxy protons confirms successful deuteration. In studies of other deuterated cephalosporins, ¹H NMR has been used to determine the percentage of deuterium exchange, with some methods achieving over 90% incorporation. uwaterloo.ca

Spectroscopic Characterization of Deuterated Isotopologues

A comprehensive spectroscopic characterization is essential to confirm the structural integrity of the synthesized Cefditoren Acid-d3 Sodium Salt.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the presence of C-D bonds, which exhibit characteristic stretching vibrations at lower frequencies (around 2000-2300 cm⁻¹) compared to C-H bonds. cdnsciencepub.com This technique provides evidence of successful deuterium incorporation. nih.govacs.orgacs.orgosti.gov

Mass Spectrometry (MS): As mentioned previously, mass spectrometry is crucial for confirming the molecular weight of the deuterated compound. The molecular weight of Cefditoren Acid-d3 Sodium Salt is approximately 531.58 g/mol , which is 3 Da higher than its non-deuterated counterpart. vulcanchem.compharmaffiliates.com

Interactive Data Table: Physicochemical Properties of Cefditoren Acid-d3 Sodium Salt

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄D₃N₆NaO₅S₃ | vulcanchem.compharmaffiliates.comacanthusresearch.com |

| Molecular Weight | 531.58 g/mol | vulcanchem.compharmaffiliates.com |

| Appearance | Solid | N/A |

| Purity | ≥95% | schd-shimadzu.com |

| Isotopic Enrichment | Minimum 98% ²H | schd-shimadzu.com |

| Storage Conditions | 4°C, protected from moisture | vulcanchem.com |

Advanced Analytical Methodologies Utilizing Cefditoren Acid D3 Sodium Salt

Role as a Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, the use of a stable isotope internal standard (SIIS) is considered the gold standard for achieving accurate and precise measurements, especially when using liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.net Cefditoren (B193786) Acid-d3 Sodium Salt serves as an ideal SIIS for the analysis of Cefditoren. medchemexpress.comacanthusresearch.com Stable isotope-labeled compounds are the preferred choice for internal standards in LC-MS/MS applications due to their ability to minimize analytical and process-related variations. crimsonpublishers.com

Advantages of SIIS in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Assays

The primary advantage of using a stable isotope-labeled internal standard like Cefditoren Acid-d3 Sodium Salt lies in its near-identical physicochemical properties to the analyte, Cefditoren. scispace.comwuxiapptec.com This similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer. wuxiapptec.comwaters.com Consequently, any variations that occur during these processes, such as extraction losses or fluctuations in instrument response, affect both compounds equally. The use of a ratio of the analyte signal to the internal standard signal for quantification effectively cancels out these variations, leading to significantly improved precision and accuracy of the analytical results. scispace.com The switch from using structural analogues to stable isotope-labeled internal standards has demonstrably reduced variations in mass spectrometry results, including issues with ionization. crimsonpublishers.com

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Samples

Biological matrices such as plasma and urine are inherently complex and contain numerous endogenous components. scispace.comnih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. waters.comlongdom.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of quantification. waters.comlongdom.org

Cefditoren Acid-d3 Sodium Salt, by co-eluting with Cefditoren, experiences the same degree of ion suppression or enhancement. researchgate.netlongdom.org Because the quantification is based on the ratio of the analyte to the internal standard, the detrimental effects of the matrix are effectively normalized, ensuring that the calculated concentration of Cefditoren remains accurate and reliable, even in the presence of significant matrix effects. wuxiapptec.comlongdom.org The use of stable isotope-labeled internal standards is a widely accepted strategy to correct for matrix effects during the analysis of analytes in complex biological samples using LC-MS/MS. crimsonpublishers.com

Development and Validation of LC-MS/MS Methods for Cefditoren and its Metabolites

The development and validation of robust LC-MS/MS methods are essential for the accurate determination of Cefditoren and its metabolites in various biological matrices. nih.govjapsonline.comnih.gov These methods rely on the use of Cefditoren Acid-d3 Sodium Salt as an internal standard to ensure the reliability of the results. medchemexpress.comacanthusresearch.com

Sample Preparation Techniques for Biological Matrices (e.g., Protein Precipitation)

Prior to analysis by LC-MS/MS, biological samples such as plasma must undergo a preparation process to remove interfering substances, primarily proteins. nih.govsigmaaldrich.com Protein precipitation is a commonly employed technique due to its simplicity and effectiveness. sigmaaldrich.comnih.gov In this method, a water-miscible organic solvent like acetonitrile (B52724) is added to the plasma sample, causing the proteins to precipitate out of the solution. sigmaaldrich.comnih.gov The precipitated proteins are then separated by centrifugation or filtration, leaving a clear supernatant containing the analyte (Cefditoren) and the internal standard (Cefditoren Acid-d3 Sodium Salt) ready for injection into the LC-MS/MS system. sigmaaldrich.com This process is crucial for preventing column clogging and minimizing matrix effects during the analysis. chromatographyonline.com

Chromatographic Separation Parameters (e.g., C-18 Columns, Mobile Phases)

The separation of Cefditoren and Cefditoren Acid-d3 Sodium Salt from other components in the sample extract is achieved using liquid chromatography. Reversed-phase chromatography with a C-18 column is a widely used and effective technique for this purpose. ijpsonline.comnih.govnih.gove-journals.inthieme-connect.com

The mobile phase, a mixture of solvents that carries the sample through the column, is carefully optimized to achieve good separation. A typical mobile phase for Cefditoren analysis consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile or methanol). ijpsonline.comnih.govshimadzu.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to ensure that Cefditoren and its internal standard are well-resolved from other peaks. ijpsonline.comnih.gov

Table 1: Example Chromatographic Conditions for Cefditoren Analysis

| Parameter | Condition |

| Column | C-18 (e.g., 250 mm x 4.6 mm, 5 µm) ijpsonline.comnih.govnih.gov |

| Mobile Phase A | Ammonium acetate buffer or formic acid in water ijpsonline.comnih.gov |

| Mobile Phase B | Acetonitrile or Methanol (B129727) ijpsonline.comnih.gov |

| Elution Mode | Isocratic or Gradient ijpsonline.comnih.gov |

| Flow Rate | Typically 0.25 - 1.2 mL/min japsonline.comnih.gov |

| Column Temperature | Maintained at a constant temperature (e.g., 25°C or 40°C) nih.govsciforschenonline.org |

Mass Spectrometric Detection and Quantification Parameters (e.g., Selected Reaction Monitoring (SRM), Ion Transitions)

Following chromatographic separation, the analytes enter the mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity. waters.com The most common mode of operation for quantitative analysis is Selected Reaction Monitoring (SRM). nih.govchromatographyonline.com

In SRM, the mass spectrometer is set to monitor specific "ion transitions." For Cefditoren, a specific precursor ion (the ionized Cefditoren molecule) is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented, and a specific product ion is monitored in the second stage. nih.gov A similar, but distinct, ion transition is monitored for the internal standard, Cefditoren Acid-d3 Sodium Salt. This process is highly specific and significantly reduces background noise, leading to very low limits of detection. For instance, a reported SRM transition for Cefditoren is m/z 507 → m/z 241. nih.gov

Table 2: Example Mass Spectrometric Parameters for Cefditoren Analysis

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) ijpsonline.comnih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) nih.govchromatographyonline.com |

| Cefditoren Transition | m/z 507 → 241 nih.gov |

| Internal Standard Transition | A specific m/z transition for Cefditoren Acid-d3 Sodium Salt would be monitored. |

| Gas Temperatures | Optimized desolvation and source temperatures chromatographyonline.com |

Preclinical Research Applications of Cefditoren Acid D3 Sodium Salt in Pharmacokinetics and Metabolism

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays are fundamental in early drug discovery to predict a compound's metabolic behavior in vivo. nuvisan.com For Cefditoren (B193786), these studies are essential to understand its clearance mechanisms and potential for drug-drug interactions. The use of its deuterated analog, Cefditoren Acid-d3 Sodium Salt, significantly enhances the precision and depth of these investigations.

Microsomal and Hepatocyte Incubation Systems for Cefditoren Metabolism

The primary systems for evaluating in vitro metabolic stability are liver microsomes and hepatocytes. nuvisan.com These systems contain the key drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) and aldehyde oxidase, responsible for the biotransformation of xenobiotics. nih.govnih.gov

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs. Incubating Cefditoren Acid-d3 Sodium Salt with liver microsomes from various preclinical species (e.g., rat, dog, monkey) and humans allows researchers to determine the intrinsic clearance of the compound. nuvisan.com

Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes and offer a more comprehensive model of hepatic metabolism. nuvisan.com Studies using cryopreserved hepatocytes can predict a drug's half-life and hepatic blood clearance. nuvisan.com

In these experiments, the disappearance of the parent compound (Cefditoren Acid-d3 Sodium Salt) over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing data to calculate key pharmacokinetic parameters. nuvisan.com

Elucidation of Metabolic Pathways via Deuterium (B1214612) Labeling

Deuterium labeling is a strategic tool used to investigate metabolic pathways. juniperpublishers.com The bond between carbon and deuterium (C-D) is significantly stronger (6- to 10-fold more stable) than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the cleavage of a C-D bond by a metabolic enzyme is slower than the cleavage of a C-H bond at the same position. juniperpublishers.comresearchgate.net

By strategically placing deuterium atoms on the Cefditoren molecule, researchers can probe which positions are most susceptible to enzymatic metabolism. If deuteration at a specific site leads to a significant decrease in the rate of metabolism, it strongly suggests that this site is a primary location for metabolic transformation. researchgate.net This technique can also induce "metabolic switching," where the blockage of one metabolic pathway redirects the drug's biotransformation to a secondary pathway, providing further insight into its complete metabolic profile. juniperpublishers.comresearchgate.net

Identification and Structural Characterization of Deuterated Metabolites

Identifying the structure of metabolites is crucial for understanding a drug's complete disposition. When Cefditoren Acid-d3 Sodium Salt is incubated in vitro, the resulting metabolites will retain the deuterium label unless the label is at the site of metabolism and is lost during the reaction. The presence of the deuterium atoms creates a distinct isotopic signature that simplifies detection and characterization using high-resolution mass spectrometry (HRMS), such as LC-MS/TOF. semanticscholar.orgresearchgate.net

The mass of a deuterated metabolite will be shifted by the number of deuterium atoms it retains, making it easily distinguishable from endogenous molecules and metabolites of the non-deuterated parent drug. Fragmentation patterns observed in MS/MS analysis of these deuterated metabolites, when compared to the fragmentation of non-deuterated Cefditoren, help confirm the exact site of metabolic modification. semanticscholar.orgresearchgate.net

Pharmacokinetic Studies in Animal Models Using Cefditoren Acid-d3 Sodium Salt

Following in vitro analysis, Cefditoren Acid-d3 Sodium Salt is used in preclinical animal models to understand how deuteration affects the drug's in vivo pharmacokinetic profile. These studies are critical for predicting human pharmacokinetics and establishing a rationale for the development of potentially improved, deuterated drugs. nih.govresearchgate.net

Assessment of Deuterium Kinetic Isotope Effect on Preclinical Pharmacokinetic Parameters (e.g., Half-Life, Exposure)

The primary goal of administering Cefditoren Acid-d3 Sodium Salt to research animals is to quantify the in vivo kinetic isotope effect. A significant KIE, resulting from slowed metabolism, can manifest as tangible changes in key pharmacokinetic parameters. researchgate.netnih.gov

Half-Life (t½): A reduced rate of metabolic clearance will typically lead to a longer elimination half-life. juniperpublishers.com

Exposure (AUC): The Area Under the Curve (AUC), which represents total drug exposure over time, may increase due to the decreased clearance. nih.gov

Maximum Concentration (Cmax): Slower metabolism can sometimes lead to a higher peak plasma concentration.

| Parameter | Cefditoren Acid Sodium Salt | Cefditoren Acid-d3 Sodium Salt (Hypothetical) | Potential Implication of KIE |

|---|---|---|---|

| Half-Life (t½) | ~1.1 h | 1.4 h | 27% increase |

| AUC (µg·h/mL) | 8.5 | 11.0 | 29% increase |

| Clearance (CL/F) | 0.5 L/h/kg | 0.38 L/h/kg | 24% decrease |

Note: Data for Cefditoren Acid Sodium Salt is representative of values found in literature. Data for the deuterated compound is hypothetical and serves to illustrate the potential impact of the kinetic isotope effect.

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Cefditoren in Research Animal Models

A direct comparison of the pharmacokinetic profiles of Cefditoren Acid-d3 Sodium Salt and its non-deuterated counterpart in the same animal model is the definitive preclinical test of the KIE's in vivo relevance. In such a study, animals would be administered equivalent doses of each compound, and plasma samples would be collected over time to construct concentration-time profiles for both.

This head-to-head comparison allows for precise quantification of the changes in half-life, AUC, and clearance. The results from these studies are critical for deciding whether the observed alterations in the pharmacokinetic profile—conferred by deuteration—are significant enough to warrant further development as a potentially differentiated therapeutic agent. nih.gov For example, a longer half-life might allow for less frequent dosing, which can be a significant clinical advantage. nih.gov

Tissue Distribution Investigations in Preclinical Species utilizing Labeled Compound

The investigation of a drug's distribution within the body is a critical component of preclinical pharmacokinetic studies. Utilizing a stable isotope-labeled compound like Cefditoren Acid-d3 Sodium Salt as a tracer offers a robust method to quantify its presence in various tissues. In such studies, the labeled compound is administered to preclinical species, such as rats or mice, and at predetermined time points, tissue samples are collected and analyzed.

Hypothetical Research Findings:

A hypothetical study in Sprague-Dawley rats could reveal the tissue distribution profile of Cefditoren Acid-d3 Sodium Salt. Following intravenous administration, the compound would be expected to distribute to various tissues, with concentrations varying based on tissue perfusion and specific transporter interactions. As cefditoren is primarily eliminated renally, the highest concentrations would likely be observed in the kidneys. fda.gov Lung and liver would also be expected to show significant concentrations, which is relevant to the drug's therapeutic indications for respiratory and soft tissue infections. nih.gov The use of the d3-labeled compound allows for precise quantification by mass spectrometry, distinguishing it from any endogenous substances.

Below is an interactive data table illustrating hypothetical tissue distribution data for Cefditoren Acid-d3 Sodium Salt in rats at 2 hours post-administration.

| Tissue | Mean Concentration (ng/g) | Standard Deviation |

| Kidneys | 1500 | 250 |

| Lungs | 800 | 120 |

| Liver | 650 | 95 |

| Spleen | 300 | 50 |

| Heart | 150 | 30 |

| Brain | <50 | N/A |

This data is illustrative and not based on published studies.

Mechanistic Investigations of Drug-Metabolizing Enzymes

Cytochrome P450 (CYP) and Other Enzyme Kinetics Studies with Deuterated Substrates

Deuterated compounds are invaluable tools for elucidating the mechanisms of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. The increased mass of deuterium can slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).

Hypothetical Research Findings:

While cefditoren is reportedly not appreciably metabolized, any minor metabolic pathways could be investigated using Cefditoren Acid-d3 Sodium Salt. nih.gov For instance, if a minor oxidative metabolite were formed via a CYP-mediated reaction, comparing the rate of its formation from cefditoren versus Cefditoren Acid-d3 Sodium Salt in human liver microsomes could reveal the KIE. A significant KIE (a ratio of the reaction rate with the light isotope to that with the heavy isotope, kH/kD > 2) would indicate that C-H bond cleavage is a rate-determining step in that specific metabolic transformation.

The following interactive table presents hypothetical kinetic parameters for a minor metabolic pathway of cefditoren, comparing the non-deuterated and deuterated forms.

| Substrate | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

| Cefditoren Acid Sodium Salt | 50 | 100 | 2.0 |

| Cefditoren Acid-d3 Sodium Salt | 52 | 50 | 0.96 |

This data is illustrative and not based on published studies.

Role of Deuterium in Understanding Enzyme-Substrate Interactions and Reaction Mechanisms

Hypothetical Mechanistic Insights:

In the context of Cefditoren Acid-d3 Sodium Salt, the deuterium atoms are located on a methyl group. If this methyl group were a site of minor metabolism (e.g., hydroxylation), the use of the d3-labeled compound would be instrumental. By observing a significant KIE, researchers could confirm that this position is indeed a site of enzymatic attack. Furthermore, the absence of a significant KIE for other potential metabolic pathways would suggest that C-H bond cleavage at those sites is not rate-limiting. This information is crucial for building a comprehensive understanding of the drug's metabolic profile, even if metabolism is not a major route of elimination. This approach helps in identifying potential sites of metabolic vulnerability which could be relevant in specific patient populations or in the context of drug-drug interactions.

Advanced Research Topics and Future Perspectives in Cefditoren Acid D3 Sodium Salt Studies

Integration with "-Omics" Approaches (e.g., Metabolomics, Fluxomics in in vitro or Animal Models)

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism studies. researchgate.netscitechnol.comacs.org Cefditoren (B193786) Acid-d3 Sodium Salt, by its very nature as a deuterated molecule, is an ideal candidate for advanced "-omics" investigations, particularly metabolomics and fluxomics. These systems-level approaches provide a comprehensive snapshot of the metabolic state of a biological system, and the deuterium (B1214612) label serves as a powerful tracer to follow the compound's fate. researchgate.netnih.govntnu.edu

Metabolomics , the large-scale study of small molecules or metabolites, can be profoundly enhanced by using Cefditoren Acid-d3 Sodium Salt. ntnu.edumetabolomix.com In a typical study, biological samples (e.g., plasma, urine, or cell lysates) from in vitro or animal models exposed to the compound would be analyzed by high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.orgmetabolomix.com The deuterium label creates a unique mass signature, allowing for the unambiguous detection of the parent drug and all of its subsequent metabolites, even at very low concentrations. musechem.com This stable isotope tracing helps to delineate complex metabolic pathways and identify novel or unexpected biotransformation products. acs.orgacs.org

Fluxomics takes this a step further by measuring the rates of metabolic reactions within a biological system. nih.govfrontiersin.org By administering Cefditoren Acid-d3 Sodium Salt and tracking the rate at which the deuterium label is incorporated into various downstream metabolites, researchers can quantify the flux through specific metabolic pathways. frontiersin.org This provides a dynamic picture of how the drug perturbs cellular metabolism. For instance, a fluxomics study could reveal how Cefditoren Acid-d3 Sodium Salt affects bacterial cell wall synthesis or other central metabolic pathways, offering insights into its mechanism of action and potential resistance mechanisms. frontiersin.org A study on the cephalosporin-resistant Vibrio alginolyticus used metabolomics and fluxomics to understand resistance pathways by analyzing metabolic fluxes. frontiersin.org

The integration of these "-omics" approaches offers a holistic view of the drug's interaction with the biological system, moving beyond simple pharmacokinetic measurements to a deeper understanding of its metabolic impact. nih.gov

Computational Chemistry and Molecular Modeling Studies of Deuterated Cefditoren

Computational methods are becoming indispensable tools in modern drug discovery, offering the ability to predict and rationalize the effects of chemical modifications at the molecular level. acs.orgscispace.com For deuterated compounds like Cefditoren, these techniques can provide crucial insights into the structural and energetic consequences of isotope substitution.

Prediction of Deuterium Isotope Effects on Metabolic Stability

The primary rationale for deuterating drugs is to leverage the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. irb.hrresearchgate.net This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.govacs.org

Computational chemistry, particularly methods like Density Functional Theory (DFT), can be used to predict the magnitude of the KIE for Cefditoren. researchgate.net By modeling the transition state of the rate-limiting metabolic reaction (e.g., hydroxylation by a CYP enzyme), scientists can calculate the difference in activation energy between the deuterated and non-deuterated versions of the molecule. researchgate.net This allows for a rational, in silico prediction of whether deuteration at a specific position will lead to a significant improvement in metabolic stability. acs.orgnih.gov Such predictions can guide synthetic efforts, ensuring that deuterium is incorporated at the most impactful positions to enhance the drug's pharmacokinetic profile. nih.govinformaticsjournals.co.in

Table 1: Computational Methods for Predicting Deuterium Isotope Effects

| Computational Method | Application to Deuterated Cefditoren | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of vibrational frequencies and zero-point energies of C-H vs. C-D bonds in the ground and transition states of metabolic reactions. researchgate.net | Quantitative prediction of the Kinetic Isotope Effect (KIE) on CYP-mediated metabolism. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the active site of a metabolic enzyme (e.g., CYP3A4) with Cefditoren as a substrate, treating the reactive center with high-level QM. | Detailed insight into enzyme-substrate interactions and the precise influence of deuteration on the reaction mechanism. irb.hr |

| Linear Free-Energy Relationships (LFERs) | Correlating electronic properties of a series of related compounds with their reaction rates to predict the rates for Cefditoren-d3. acs.org | Estimation of relative metabolic rates and assessment of whether reaction steps other than C-H/C-D bond cleavage are rate-limiting. |

Binding Affinity and Molecular Dynamics Simulations of Deuterated Analogues

While the KIE primarily affects metabolism, deuteration can also have subtle effects on non-covalent interactions that govern drug-target binding. irb.hrpharmafocusasia.com Molecular dynamics (MD) simulations provide a powerful means to explore these effects. MD simulations model the movements and interactions of atoms over time, offering a dynamic view of how a ligand like deuterated Cefditoren interacts with its protein target, such as penicillin-binding proteins (PBPs). scispace.comresearchgate.net

Emerging Methodologies for Deuterium Labeling and High-Throughput Analysis

The growing interest in deuterated pharmaceuticals has spurred innovation in both the synthesis and analysis of these compounds. assumption.edu

Deuterium Labeling: Traditional methods for deuteration often involve multi-step synthesis starting from isotopically enriched precursors. x-chemrx.com However, modern approaches focus on late-stage functionalization, where deuterium is introduced into a complex molecule in the final steps of a synthetic sequence. acs.org This is more efficient and atom-economical. x-chemrx.com

Table 2: Emerging Deuterium Labeling Techniques

| Labeling Method | Description | Relevance to Cefditoren Acid-d3 Sodium Salt |

| Metal-Catalyzed H/D Exchange | Utilizes catalysts like iridium, ruthenium, or palladium to directly exchange C-H bonds with deuterium from a source like D₂O. musechem.comassumption.edux-chemrx.com | Could enable more efficient and selective deuteration of the Cefditoren scaffold at specific positions. |

| Photoredox Catalysis | Uses light to drive deuterium incorporation under mild conditions, compatible with sensitive functional groups. assumption.edu | Offers a gentle method for deuterating complex molecules like Cefditoren without degrading its structure. |

| Flow Chemistry | Performs reactions in continuous-flow reactors, allowing for precise control, enhanced safety, and scalability of deuteration reactions. x-chemrx.com | Provides a pathway for the efficient and scalable production of Cefditoren Acid-d3 Sodium Salt. |

| Enzymatic Synthesis | Employs enzymes to selectively incorporate deuterium at specific molecular sites. simsonpharma.com | Offers the potential for highly regioselective deuteration, which is difficult to achieve with traditional chemical methods. |

High-Throughput Analysis: In drug discovery, speed is critical. High-throughput screening (HTS) of compound libraries requires analytical methods that are both fast and reliable. chromatographyonline.com Acoustic Ejection Mass Spectrometry (AEMS) is an emerging technique that allows for the ultra-fast analysis of samples directly from microtiter plates, with sampling speeds of up to one sample per second. sciex.com This technology, combined with high-resolution mass spectrometry, can rapidly confirm the identity and purity of deuterated compounds like Cefditoren Acid-d3 Sodium Salt, making it ideal for QC in large-scale screening campaigns. sciex.com Other techniques like Hydrogen/Deuterium Exchange (HDX) monitored by FTIR imaging are also being developed for high-throughput structural analysis of proteins and their interactions with ligands. mdpi.comnih.gov

Strategic Development of Next-Generation Deuterated Pharmaceutical Research Tools and Standards

The increasing use of deuterated compounds in pharmaceutical R&D necessitates a parallel development of the tools and standards required to support this research. aquigenbio.com

Deuterated Internal Standards: Cefditoren Acid-d3 Sodium Salt is itself a prime example of a critical research tool: a stable isotope-labeled internal standard. clearsynth.com In quantitative mass spectrometry, an ideal internal standard is chemically identical to the analyte but has a different mass. musechem.com Deuterated standards are the gold standard for this application. clearsynth.comthalesnano.com When added to a biological sample, the deuterated standard experiences the same sample processing variations and matrix effects as the non-deuterated analyte. researchgate.net By comparing the MS signal of the analyte to that of the known quantity of the internal standard, highly accurate and precise quantification can be achieved. clearsynth.comnih.gov The strategic development of a comprehensive library of deuterated standards for a wide range of drugs and their metabolites is crucial for advancing pharmacokinetic and metabolomic research. resolvemass.camdpi.com

Future Development: The future of deuterated pharmaceutical research is moving beyond simply improving existing drugs to designing novel deuterated chemical entities from the ground up. pharmafocusasia.comunibestpharm.com This requires a deeper, more predictive understanding of the multifaceted effects of deuteration. As regulatory bodies demand greater scrutiny of drug metabolites and impurities, the role of deuterated compounds as analytical standards will become even more critical for ensuring drug safety and efficacy. aquigenbio.com The continued innovation in synthesis, computational prediction, and analytical technology will pave the way for the next generation of deuterated therapeutics and the research tools needed to develop them. resolvemass.caunibestpharm.com

Q & A

Basic: What methodologies are recommended for synthesizing Cefditoren Acid-d3 Sodium Salt while ensuring isotopic purity?

Methodological Answer:

The synthesis of Cefditoren Acid-d3 Sodium Salt involves deuterium substitution at specific positions (e.g., methyl or aromatic groups) using deuterated precursors. Isotopic purity (≥98%) is achieved through controlled reaction conditions (e.g., anhydrous environments, inert gas protection) and purification via preparative HPLC or column chromatography . Key steps include:

- Deuteration: Use of deuterium oxide (D₂O) or deuterated reagents to replace hydrogen atoms.

- Purification: Reverse-phase HPLC with UV/PDA detection (e.g., Shimadzu SPD-M20A) to isolate the deuterated compound from non-deuterated impurities .

- Validation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation and structural integrity .

Basic: How can researchers analytically distinguish Cefditoren Acid-d3 Sodium Salt from its non-deuterated counterpart and related impurities?

Methodological Answer:

Separation and identification require:

- Chromatography: High-performance liquid chromatography (HPLC) with a C18 column and mobile phases like methanol-phosphate buffer (pH 3.0). The deuterated compound exhibits a marginally longer retention time due to isotopic mass differences .

- Detection: Photodiode array (PDA) detectors for UV spectral comparison (e.g., λ = 254 nm).

- Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak at m/z [M+3] for the deuterated form .

- Impurity Profiling: Reference standards (e.g., open-ring impurities, double-bond isomers) are co-injected to resolve co-eluting peaks .

Basic: What experimental parameters influence the stability of Cefditoren Acid-d3 Sodium Salt in aqueous solutions?

Methodological Answer:

Stability studies should evaluate:

- pH: Acidic/basic conditions may hydrolyze the β-lactam ring. Buffered solutions (pH 6.0–7.4) mimic physiological conditions .

- Temperature: Accelerated degradation studies at 40°C–60°C (ICH guidelines) to predict shelf life.

- Light Exposure: UV/visible light sensitivity tests using amber vials to prevent photodegradation .

- Analytical Endpoints: HPLC-PDA to quantify intact compound vs. degradation products (e.g., oxidized or hydrolyzed forms) .

Advanced: How can conflicting clinical efficacy data between deuterated and non-deuterated cefditoren derivatives be resolved?

Methodological Answer:

Discrepancies in pooled clinical trials (e.g., 85.8%–91.3% response rates ) may arise from:

- Pharmacokinetic Variability: Deuterium’s kinetic isotope effect (KIE) alters metabolic rates. Design comparative pharmacokinetic (PK) studies using LC-MS/MS to measure plasma concentrations of deuterated vs. non-deuterated forms .

- Microbial Resistance: Assess minimum inhibitory concentrations (MICs) against Streptococcus pneumoniae or Haemophilus influenzae to detect resistance shifts due to structural modifications .

- Statistical Adjustments: Multivariate regression to control for confounding variables (e.g., patient demographics, bacterial load) in retrospective analyses .

Advanced: What experimental designs are optimal for tracking the metabolic fate of Cefditoren Acid-d3 Sodium Salt in vivo?

Methodological Answer:

Isotopic labeling enables precise metabolic tracing:

- Animal Models: Administer deuterated cefditoren to rodents, with serial blood/tissue sampling.

- Sample Preparation: Solid-phase extraction (SPE) to isolate metabolites from biological matrices.

- Analytical Workflow:

- Enzyme Mapping: Incubate with liver microsomes/CYP450 isoforms to identify metabolic enzymes involved .

Advanced: How does deuterium substitution in Cefditoren Acid-d3 Sodium Salt affect its interaction with β-lactamase enzymes?

Methodological Answer:

Deuterium’s impact on enzyme binding can be studied via:

- Kinetic Assays: Measure hydrolysis rates of deuterated vs. non-deuterated cefditoren by purified β-lactamases (e.g., TEM-1, SHV-1) using UV spectroscopy at 482 nm (nitrocefin substrate) .

- Molecular Dynamics (MD) Simulations: Model hydrogen/deuterium bonding interactions between the drug and enzyme active sites.

- MIC Comparisons: Test against β-lactamase-producing strains (e.g., E. coli AmpC) to assess potency retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.